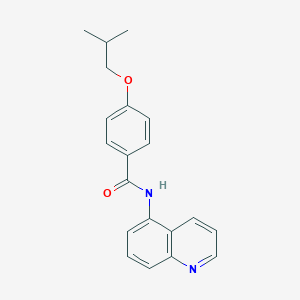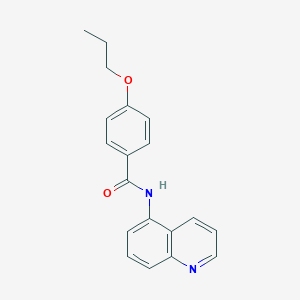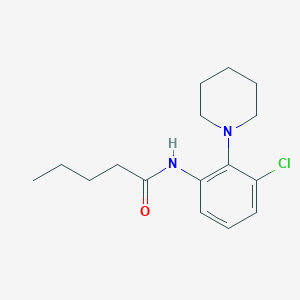![molecular formula C23H17ClN2O5 B244457 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). It has been extensively studied for its potential use as a therapeutic agent in the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
TAK-659 selectively targets the 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide enzyme, which plays a critical role in B-cell receptor signaling. By inhibiting 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, TAK-659 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This results in the inhibition of cancer cell growth and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations in lymphoid tissues. TAK-659 has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its high selectivity for 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, its favorable pharmacokinetic profile, and its low potential for drug-drug interactions. However, its limitations include the need for further optimization to improve its potency and selectivity, as well as the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for the development of TAK-659 as a therapeutic agent. One direction is the optimization of its potency and selectivity through structure-activity relationship studies. Another direction is the investigation of its potential use in combination therapy with other targeted agents. Additionally, the use of TAK-659 in combination with immunotherapy may enhance its efficacy in the treatment of cancer and autoimmune diseases. Finally, the development of biomarkers to predict response to TAK-659 may help to identify patients who are most likely to benefit from treatment.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 3-chloroaniline with 2-furoic acid to form 5-(3-chlorophenyl)-2-furoic acid. This intermediate is then reacted with 5-amino-2-methoxybenzoic acid to form 5-(3-chlorophenyl)-N-(5-(2-methoxyphenyl)-2-furoyl) anthranilic acid. Finally, this compound is treated with thionyl chloride and furfurylamine to yield TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Propiedades
Fórmula molecular |
C23H17ClN2O5 |
|---|---|
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O5/c1-29-19-8-7-16(25-22(27)20-6-3-11-30-20)13-17(19)26-23(28)21-10-9-18(31-21)14-4-2-5-15(24)12-14/h2-13H,1H3,(H,25,27)(H,26,28) |
Clave InChI |
RKLRUYCENAFQRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)





![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)